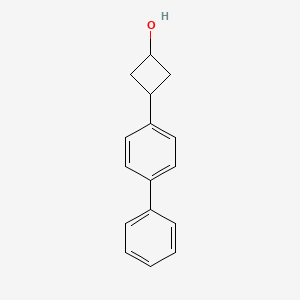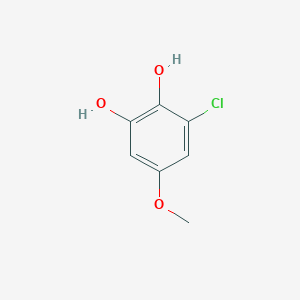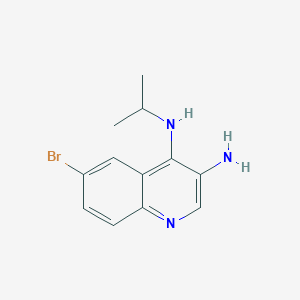
6-Bromo-N4-isopropylquinoline-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N4-isopropylquinoline-3,4-diamine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and isopropyl groups in the compound’s structure can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N4-isopropylquinoline-3,4-diamine can be achieved through multi-step organic synthesisThe reaction conditions typically involve the use of bromine in nitrobenzene for bromination and subsequent reactions with isopropylamine and other reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial in industrial settings to handle bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-N4-isopropylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine position .
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-Bromo-N4-isopropylquinoline-3,4-diamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound’s biological activities are of interest in various research fields. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 6-Bromo-N4-isopropylquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 6-Bromo-N4-methylquinoline-3,4-diamine
- 6-Bromo-N4-isopropylpyridine-3,4-diamine
Comparison: Compared to similar compounds, 6-Bromo-N4-isopropylquinoline-3,4-diamine may exhibit unique properties due to the presence of the isopropyl group. This group can influence the compound’s lipophilicity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C12H14BrN3 |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
6-bromo-4-N-propan-2-ylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14BrN3/c1-7(2)16-12-9-5-8(13)3-4-11(9)15-6-10(12)14/h3-7H,14H2,1-2H3,(H,15,16) |
Clé InChI |
ATYALKLABLSCON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C2C=C(C=CC2=NC=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)





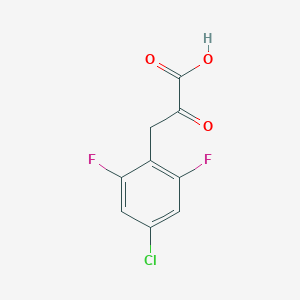


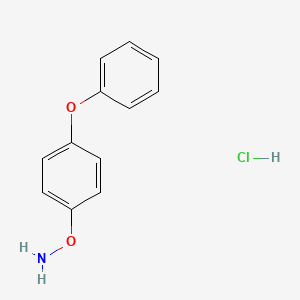
![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)

